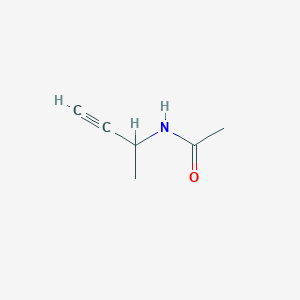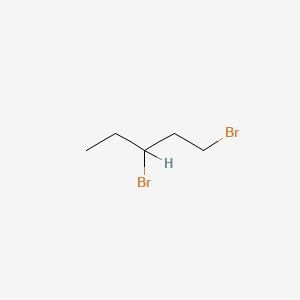
N-(4-bromo-2-butenyl)phthalimide
Vue d'ensemble
Description
N-(4-bromo-2-butenyl)phthalimide , also known by its synonyms such as 1-Phthalimido-4-bromobutane and 2-(4-Bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione , is a chemical compound with the empirical formula C12H12BrNO2 . It falls under the category of cross-linking reagents and linkers . The compound is characterized by its white to off-white crystalline solid form and has a melting point of approximately 76-80°C .
Synthesis Analysis
The synthesis of This compound involves the reaction of phthalimide with 4-bromobutyl bromide . The bromination of the butyl group results in the formation of the desired compound. This synthetic route is commonly employed to obtain this compound for various applications .
Molecular Structure Analysis
The molecular structure of This compound consists of a phthalimide core with a 4-bromobutyl substituent attached to one of the nitrogen atoms. The bromobutyl group provides reactivity and functionalization potential .
Chemical Reactions Analysis
- Biological Applications : This compound is used to synthesize N4, N9-disubstituted 4,9-diaminoacridine derivatives . These derivatives may have biological relevance .
Physical And Chemical Properties Analysis
Propriétés
Numéro CAS |
42561-71-7 |
|---|---|
Formule moléculaire |
C12H10BrNO2 |
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
2-(4-bromobut-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-6H,7-8H2 |
Clé InChI |
SEQICEWHVVSOCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC=CCBr |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

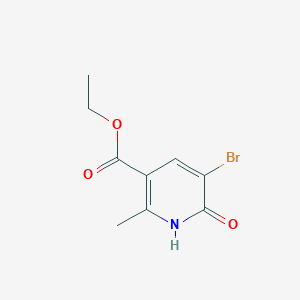
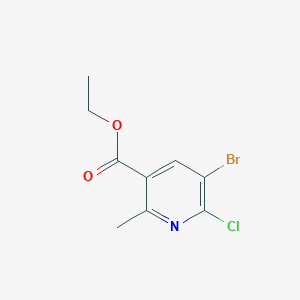
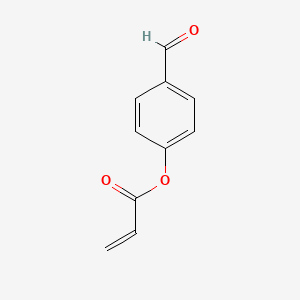
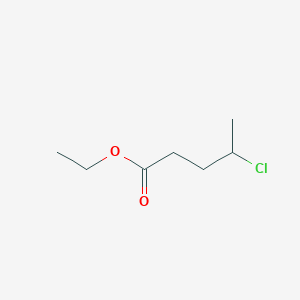




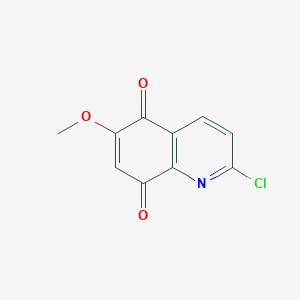
![Tert-butyl N-[2-(2-oxoethoxy)ethyl]carbamate](/img/structure/B3190435.png)
